

A-Technical-Guide-to-Ritlecitinib-Molecular-Structure-and-Chemical-Properties

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-An-In-Depth-Technical-Guide-for-Researchers-and-Drug-Development-Professionals

Introduction

Ritlecitinib, sold under the brand name Litfulo®, is a kinase inhibitor developed for the treatment of severe alopecia areata, an autoimmune disease that leads to hair loss.[1][2] It is the first and only treatment approved by the U.S. Food and Drug Administration (FDA) for adolescents aged 12 and older with this condition.[2][3] **Ritlecitinib**'s therapeutic effect stems from its novel mechanism of action as a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[3][4] This guide provides a detailed overview of its molecular structure, chemical properties, mechanism of action, and the experimental protocols relevant to its synthesis and analysis.

Molecular-Structure-and-Identifiers

Ritlecitinib is a pyrrolopyrimidine derivative with a complex stereochemistry that is crucial for its selective binding and activity.[5]

• IUPAC Name: 1-{(2S,5R)-2-methyl-5-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}prop-2-en-1-one[1][5]

• CAS Number: 1792180-81-4[1][5]

Molecular Formula: C₁₅H₁₉N₅O[1][5]



- SMILES: C=CC(=O)N1C--INVALID-LINK--CC[C@@H]1C[1]
- InChl Key: CBRJPFGIXUFMTM-WDEREUQCSA-N[1][5]

The molecule's structure incorporates three key moieties: a pyrrolo[2,3-d]pyrimidine core (an adenine analogue), a chiral piperidine ring with two stereocenters, and a reactive acrylamide group which acts as the covalent warhead.[6]

Chemical-and-Physical-Properties

The physicochemical properties of **Ritlecitinib** are essential for its formulation, delivery, and pharmacokinetic profile. The drug is often formulated as a tosylate salt to improve its stability and solubility.[7][8]

Property	Value	Source
Molecular Weight	285.35 g/mol	[1][9]
Appearance	White to yellow solid	[10]
Solubility	DMSO: 57 mg/mL (199.76 mM)	[11]
Aqueous Solubility	>2 mg/mL	[12]
Oral Bioavailability	~64% (human)	[3][13]
Protein Binding	~14%	[13][14]
Terminal Half-Life	1.3 - 2.3 hours	[3][13]

Mechanism-of-Action-Dual-Inhibition-of-JAK3-and-TEC-Kinases

Ritlecitinib exerts its immunomodulatory effects by irreversibly inhibiting two key families of kinases: JAK3 and TEC.[4][15] This dual inhibition blocks signaling pathways that are crucial for the autoimmune response implicated in alopecia areata.[3][15]





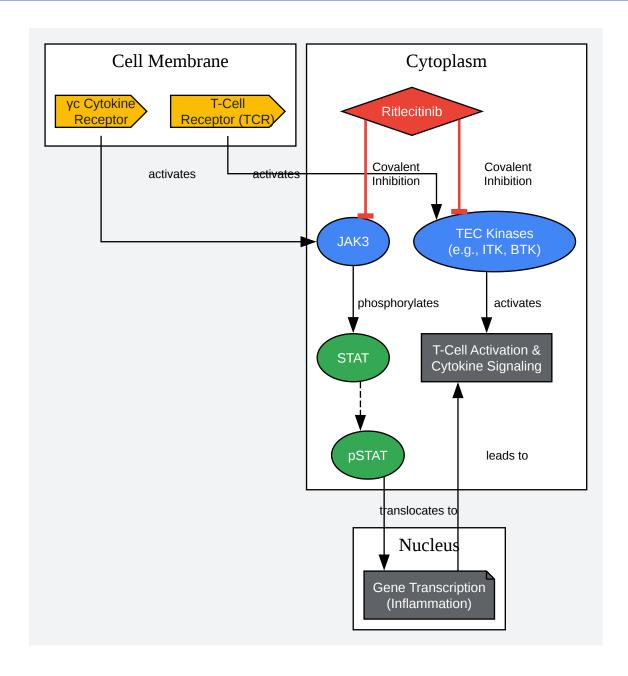


JAK3 Inhibition: The JAK-STAT signaling pathway is central to immune cell activation and differentiation.[3] Cytokines bind to cell surface receptors, activating associated JAKs, which then phosphorylate and activate STAT proteins.[3] Activated STATs translocate to the nucleus to regulate gene transcription involved in inflammation.[3] **Ritlecitinib** selectively targets JAK3 by forming a covalent bond with a unique cysteine residue (Cys-909) in its ATP-binding site.[5] [16] This residue is a serine in other JAK family members, which is the basis for **Ritlecitinib**'s high selectivity.[5][16] By inhibiting JAK3, **Ritlecitinib** blocks signaling from crucial cytokines like IL-2, IL-4, IL-7, IL-15, and IL-21, which are dependent on the common gamma chain (yc) receptor that pairs with JAK3.[11][17][18]

TEC Kinase Family Inhibition: In addition to JAK3, **Ritlecitinib** inhibits members of the TEC kinase family, which includes BTK, ITK, TEC, BMX, and TXK.[16][19] These kinases are critical for signaling downstream of immune receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[15][17] The inhibition of TEC kinases further dampens the adaptive immune response, reducing the activity of T-cells and B-cells that contribute to the autoimmune attack on hair follicles.[15]

The combined inhibition of JAK3 and TEC kinases effectively disrupts the inflammatory cascade at multiple points, leading to reduced lymphocyte activity and promoting hair regrowth in patients with alopecia areata.[15][20]





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Caption: Ritlecitinib's dual inhibition of JAK3 and TEC kinases.

Experimental-Protocols Chemical-Synthesis

The synthesis of **Ritlecitinib** is a multi-step process that requires precise control of stereochemistry.[16] While various routes have been described, a common approach involves the synthesis of key intermediates followed by their coupling.[6][21]



Illustrative Synthesis Outline:[6][16][21]

- Preparation of the Chiral Piperidine Intermediate: A key step is the synthesis of the
 (2S,5R)-5-amino-2-methylpiperidine moiety. This is often achieved through asymmetric
 synthesis or resolution of a racemic mixture. One reported method starts from commercially
 available 6-methylpyridin-3-amine, which undergoes reduction to form a mixture of cis- and
 trans-aminopiperidines.[16] Chiral resolution strategies are then employed to isolate the
 desired (2S,5R) isomer.[21] The amino group is typically protected (e.g., with a Cbz group)
 before proceeding.[16]
- Preparation of the Pyrrolopyrimidine Core: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a common starting material.
- Coupling Reaction: The protected chiral piperidine intermediate is coupled with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core via a nucleophilic aromatic substitution (SNAr) reaction.[16]
- Deprotection: The protecting group on the piperidine nitrogen is removed. For example, a
 Cbz group can be removed via palladium-catalyzed hydrogenolysis.[16]
- Acrylamide Formation: The final step involves the acylation of the secondary amine on the piperidine ring with acryloyl chloride to install the reactive acrylamide "warhead," yielding Ritlecitinib.[16]

Analytical-Methods

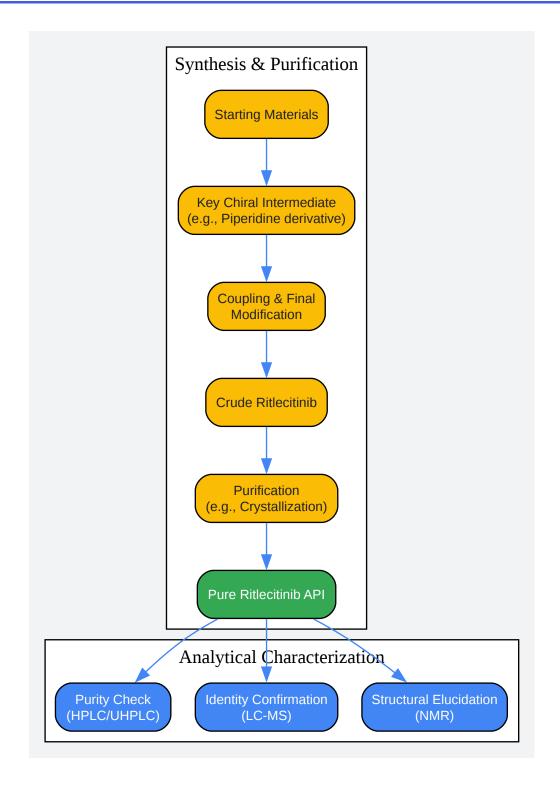
Robust analytical methods are crucial for confirming the structure, purity, and stability of **Ritlecitinib**.

- 1. High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC):
- Purpose: To determine the purity of Ritlecitinib and quantify any process-related impurities or degradation products.[22]
- Methodology: A validated stability-indicating reverse-phase HPLC or UHPLC method is typically used.



- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a suitable wavelength or Diode Array Detection (DAD).[22]
- Quantification: Impurities are quantified against a qualified reference standard of Ritlecitinib.
- 2. Mass Spectrometry (MS):
- Purpose: To confirm the molecular weight of Ritlecitinib and elucidate the structure of unknown impurities.[22]
- Methodology: Typically coupled with LC (LC-MS/MS).
 - o Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
 - Analysis: The mass-to-charge ratio (m/z) of the parent ion is confirmed. Tandem MS
 (MS/MS) is used to generate fragmentation patterns, which help in structural elucidation of
 the parent drug and its impurities.[22] A validated LC-MS/MS method is also used for the
 quantification of Ritlecitinib in biological matrices like rat plasma for pharmacokinetic
 studies.[23]
- 3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Purpose: To provide unambiguous structural confirmation of the final compound and key intermediates.
- Methodology: ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, coupling constants, and integrations of the signals are analyzed to confirm that the synthesized molecule has the correct structure and stereochemistry.





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Caption: A generalized workflow for **Ritlecitinib** synthesis and analysis.

Conclusion



Ritlecitinib represents a significant advancement in targeted therapy for autoimmune diseases like alopecia areata. Its unique dual inhibitory mechanism, targeting both JAK3 and TEC family kinases through a covalent interaction, provides a high degree of selectivity and potency. The complex stereospecific synthesis and rigorous analytical characterization are critical to ensuring the quality, safety, and efficacy of this novel therapeutic agent. This technical guide provides a foundational overview for researchers and professionals involved in the ongoing study and development of **Ritlecitinib** and related kinase inhibitors.

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